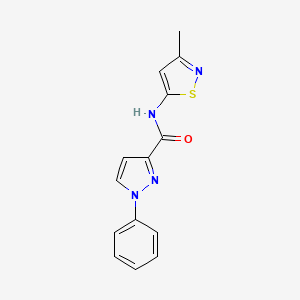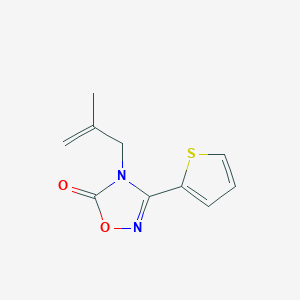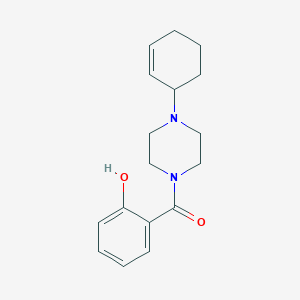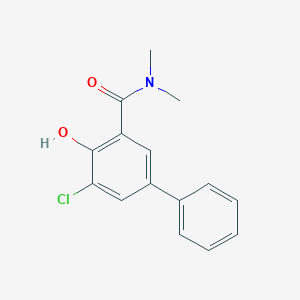
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide, commonly known as MTZP, is a synthetic compound with potential therapeutic applications. MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of MTZP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. MTZP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. MTZP has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTZP has been shown to have various biochemical and physiological effects. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. MTZP has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
MTZP has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use in lab experiments. MTZP has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTZP has not been extensively studied in vivo, which limits its potential use in animal studies.
未来方向
There are several potential future directions for research on MTZP. One area of research could focus on the development of more effective synthesis methods for MTZP, which could improve its availability for research purposes. Another area of research could focus on the development of more effective delivery methods for MTZP, which could improve its potential use in clinical settings. Additionally, further research could be done to explore the potential use of MTZP in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, MTZP is a synthetic compound with potential therapeutic applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential uses, MTZP shows promise as a potential treatment for cancer, inflammation, and neurological disorders. Further research is needed to explore its potential uses and limitations for lab experiments and clinical settings.
合成方法
MTZP can be synthesized using a multistep process involving the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with phenylhydrazine to form 3-methyl-1,2-thiazol-5-ylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenyl-3-(3-methyl-1,2-thiazol-5-yl)pyrazole-4,5-dicarboxylic acid ethyl ester, which is subsequently hydrolyzed to form MTZP.
科学研究应用
MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. In neurological research, MTZP has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-9-13(20-17-10)15-14(19)12-7-8-18(16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHPLMLCHSZZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)



![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)